

molecular structure of 1-Pyrazin-2-yl-ethanol

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Compound of Interest

Compound Name: **1-Pyrazin-2-yl-ethanol**

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An In-Depth Technical Guide to the Molecular Structure of **1-Pyrazin-2-yl-ethanol**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.^{[1][2]} Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore in modern drug design.^{[3][4]} This guide provides a comprehensive technical examination of **1-Pyrazin-2-yl-ethanol**, a derivative that combines the aromatic pyrazine heterocycle with a chiral ethanol moiety. We will dissect its molecular architecture, explore a logical synthetic pathway, detail the methodologies for its structural elucidation, and discuss its potential as a building block in drug discovery. This document is structured to provide not only foundational knowledge but also the causal reasoning behind the presented analytical and synthetic strategies, reflecting the rigorous approach of an applied scientist.

Core Molecular Profile

1-Pyrazin-2-yl-ethanol (CAS No: 94777-52-3) is a heterocyclic alcohol.^[5] The molecule's structure, featuring a pyrazine ring attached to a 1-hydroxyethyl group, presents key features for chemical manipulation and biological interaction. The pyrazine ring, an electron-deficient aromatic system, influences the reactivity of its substituents, while the secondary alcohol provides a chiral center and a key site for hydrogen bonding or further functionalization.

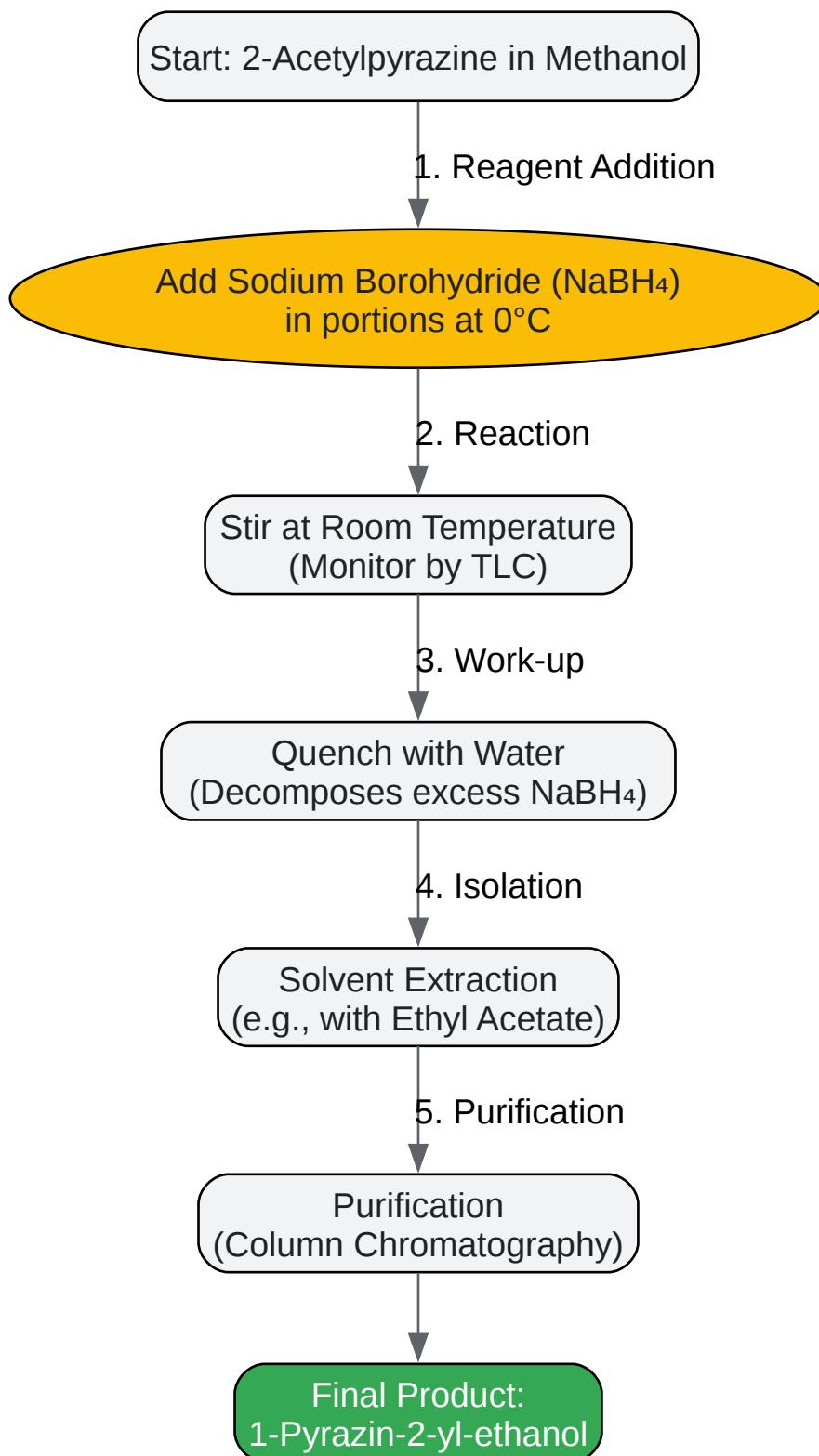
A summary of its fundamental physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	94777-52-3	[5][6][7]
Molecular Formula	C ₆ H ₈ N ₂ O	[6][7][8]
Molecular Weight	124.14 g/mol	[6][7][8]
IUPAC Name	1-pyrazin-2-ylethanol	[6][7]
Canonical SMILES	CC(O)C1=CN=CC=N1	[6][7]
InChI Key	LRQUNKQRPBWOQQ- UHFFFAOYSA-N	[6][7]
Physical State	Liquid	[6]
Purity	Typically ≥98%	[5][6][8]

Strategic Synthesis: A Chemist's Perspective

While various synthetic routes to pyrazine derivatives exist, a highly reliable and instructive method for preparing **1-Pyrazin-2-yl-ethanol** is through the selective reduction of a ketone precursor, 2-acetylpyrazine.[9] This approach is favored for its high yield, operational simplicity, and the ready availability of the starting material.[10]

Causality of Experimental Choice: The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice driven by its chemoselectivity. NaBH₄ is a mild reducing agent, potent enough to reduce the ketone's carbonyl group to a secondary alcohol but gentle enough to leave the aromatic pyrazine ring intact. Harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), could risk over-reduction of the heterocyclic ring. Methanol is chosen as the solvent due to its ability to dissolve both the starting ketone and the NaBH₄, and its protic nature facilitates the quenching of the intermediate alkoxide.



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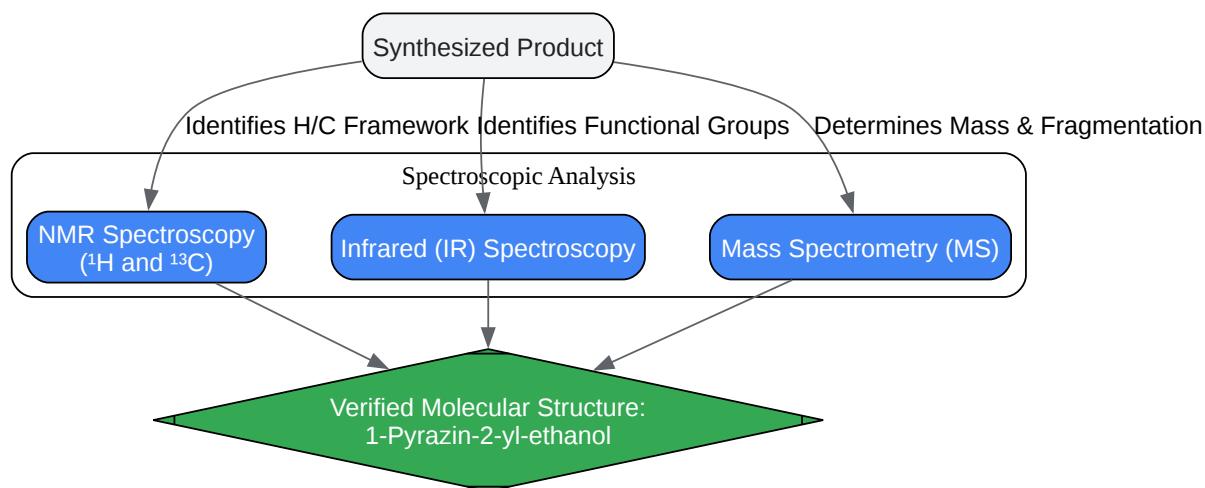
Caption: Synthetic workflow for **1-Pyrazin-2-yl-ethanol**.

Experimental Protocol: Synthesis

A detailed, self-validating protocol for this synthesis is provided in Section 5.

Structural Elucidation: An Analytical Deep Dive

Confirming the molecular structure of the synthesized product is paramount. A multi-technique analytical approach ensures the unequivocal identification of **1-Pyrazin-2-yl-ethanol**. This process is not merely about data collection but about interpreting the spectral data in the context of the expected molecular architecture.



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Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the carbon-hydrogen framework of the molecule. Based on established principles and data from similar structures, the following spectral characteristics are predicted.[11]

- ^1H NMR (Proton NMR):

- Pyrazine Ring Protons (3H): Three distinct signals are expected in the aromatic region (δ 8.5-8.7 ppm). The nitrogen atoms in the ring are electron-withdrawing, deshielding the adjacent protons and shifting them downfield. These will likely appear as two doublets and a singlet or complex multiplet, characteristic of a substituted pyrazine.
- Methine Proton (-CH-OH, 1H): A quartet is predicted around δ 4.9-5.1 ppm. It is coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
- Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the chemical shift of which is concentration and solvent-dependent but typically appears between δ 2.0-4.0 ppm.
- Methyl Protons (-CH₃, 3H): A doublet is predicted around δ 1.5-1.6 ppm. It is coupled to the single methine proton (n+1 rule, 1+1=2).

- ¹³C NMR (Carbon NMR):
 - Pyrazine Ring Carbons (4C): Four signals are expected in the aromatic region (δ 140-160 ppm). The carbon atom directly attached to the ethanol substituent will have a distinct chemical shift from the others.
 - Methine Carbon (-CH-OH, 1C): A signal is expected around δ 68-72 ppm, shifted downfield by the attached electronegative oxygen atom.
 - Methyl Carbon (-CH₃, 1C): A signal is expected in the aliphatic region, around δ 23-26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present.[12]

- O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹. This is the characteristic signature of the hydroxyl group in an alcohol, broadened due to hydrogen bonding.[13]
- Aromatic C-H Stretch: Weak to medium bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds on the pyrazine ring.[12]

- Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm^{-1} (typically $2980\text{-}2850\text{ cm}^{-1}$), corresponding to the C-H bonds of the methyl and methine groups.
- C=N and C=C Stretches: Medium, sharp absorption bands in the $1600\text{-}1450\text{ cm}^{-1}$ region are characteristic of the pyrazine aromatic ring stretching vibrations.
- C-O Stretch: A strong, distinct band is expected in the $1260\text{-}1050\text{ cm}^{-1}$ region, indicative of the carbon-oxygen single bond in the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

- Molecular Ion Peak (M^+): The mass spectrum should exhibit a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 124.14.^[7]
- Key Fragmentation Patterns:
 - Loss of a Methyl Group ($[M-15]^+$): A common fragmentation pathway is the loss of the terminal methyl group (CH_3), resulting in a peak at $m/z \approx 109$.
 - Loss of Water ($[M-18]^+$): Alcohols can undergo dehydration, leading to a peak at $m/z \approx 106$.
 - Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the pyrazine ring is a highly probable fragmentation, generating a stable pyrazinyl cation or related fragments.

Relevance in Drug Discovery and Development

The structural features of **1-Pyrazin-2-yl-ethanol** make it an attractive scaffold for medicinal chemists. Pyrazine-containing molecules are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[2][4][14]}

- Pharmacophore Core: The pyrazine ring can serve as a bioisostere for other aromatic systems and engage in crucial $\pi\text{-}\pi$ stacking or hydrogen bonding interactions with biological

targets.^[3]

- Chirality: The presence of a chiral center allows for the synthesis of enantiomerically pure derivatives, which is critical in modern drug development as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.
- Functional Handle: The hydroxyl group is a versatile functional handle. It can act as a hydrogen bond donor/acceptor or be readily converted into other functional groups (e.g., esters, ethers, amines) to explore the structure-activity relationship (SAR) of a lead compound series.

Detailed Methodologies

Protocol: Synthesis via Reduction

Objective: To synthesize **1-Pyrazin-2-yl-ethanol** from 2-acetylpyrazine.

Materials:

- 2-Acetylpyrazine (1.0 eq)
- Sodium borohydride (NaBH_4) (1.5 eq)
- Anhydrous Methanol (MeOH)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: Dissolve 2-acetylpyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
- Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted NaBH₄.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
- Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product three times with ethyl acetate. Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous layer.
- Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **1-Pyrazin-2-yl-ethanol**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 3.

Protocol: Analytical Sample Preparation

Objective: To prepare samples for spectroscopic analysis.

- NMR Spectroscopy:

- Accurately weigh 5-10 mg of the purified product.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and other relevant NMR spectra.
- IR Spectroscopy (Thin Film):
 - Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top and gently press to create a thin liquid film.
 - Mount the plates in the spectrometer and acquire the spectrum.
- GC-MS (Gas Chromatography-Mass Spectrometry):
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
 - Inject a small volume (e.g., 1 μL) of the solution into the GC-MS instrument.
 - Use a temperature program that allows for the separation of the analyte from any impurities before it enters the mass spectrometer for analysis. This method is adapted from general procedures for analyzing volatile pyrazine compounds.[15]

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